molecular formula C24H24N2O5S B11574843 2-[(3,4-dimethoxyphenyl)sulfonyl]-N-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

2-[(3,4-dimethoxyphenyl)sulfonyl]-N-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Cat. No.: B11574843
M. Wt: 452.5 g/mol
InChI Key: CYCLTBNOSBWPPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-DIMETHOXYBENZENESULFONYL)-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound features a unique structure that includes a benzenesulfonyl group with two methoxy groups at the 3 and 4 positions, a phenyl group, and a tetrahydroisoquinoline core. Its intricate structure allows it to participate in a range of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 2-(3,4-DIMETHOXYBENZENESULFONYL)-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and other reagents to facilitate the reactions.

Chemical Reactions Analysis

2-(3,4-DIMETHOXYBENZENESULFONYL)-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions vary based on the type of reaction and the specific conditions employed.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHOXYBENZENESULFONYL)-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

When compared to similar compounds, 2-(3,4-DIMETHOXYBENZENESULFONYL)-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE stands out due to its unique structural features and diverse reactivity. Similar compounds include:

These comparisons highlight the uniqueness of 2-(3,4-DIMETHOXYBENZENESULFONYL)-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C24H24N2O5S

Molecular Weight

452.5 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)sulfonyl-N-phenyl-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C24H24N2O5S/c1-30-22-13-12-20(15-23(22)31-2)32(28,29)26-16-18-9-7-6-8-17(18)14-21(26)24(27)25-19-10-4-3-5-11-19/h3-13,15,21H,14,16H2,1-2H3,(H,25,27)

InChI Key

CYCLTBNOSBWPPP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)NC4=CC=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.